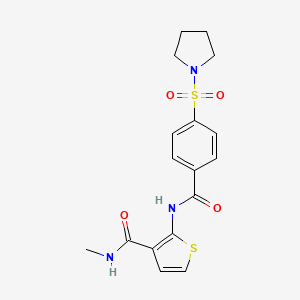

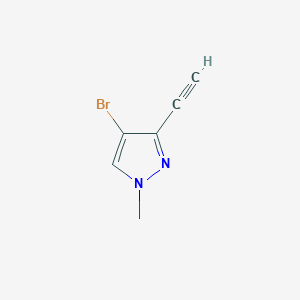

N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A study by Redda et al. (2011) on the synthesis of related compounds suggests a multi-step synthesis involving the use of mesitylene sulfonyl chloride and reactions in specific conditions to achieve the desired molecular structure. This indicates the complexity and precision required in synthesizing similar compounds.Molecular Structure Analysis

Banerjee et al. (2002) investigated a solvated compound’s crystal structure through X-ray analysis, providing insights into molecular conformation and interactions within similar structures. This research highlights the importance of understanding the spatial arrangement of atoms for predicting the behavior of such compounds.Chemical Reactions Analysis

The pharmacological characterization of a kappa-opioid receptor antagonist by Grimwood et al. (2011) demonstrates the chemical reactivity and interaction of similar compounds with biological targets. This provides a basis for understanding the chemical behavior and potential applications of the compound.Applications De Recherche Scientifique

Drug Discovery

The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Treatment of Depression

The compound PF-04455242, which is a novel κ-opioid receptor (KOR) antagonist and contains a structure similar to “N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide”, has demonstrated antidepressant-like efficacy in a mouse forced-swim test . This suggests that similar compounds could potentially be used in the treatment of depression.

Treatment of Addiction Disorders

PF-04455242 has also shown therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference test . This indicates that similar compounds could potentially be used in the treatment of addiction disorders.

Analgesia

In rats, PF-04455242 blocked KOR and μ-opioid receptor (MOR) agonist-induced analgesia . This suggests that similar compounds could potentially be used as analgesics.

Biological Marker Research

KOR agonist-induced plasma prolactin was investigated as a translatable mechanism biomarker . PF-04455242 dose-dependently reduced the elevation of spiradoline-induced plasma prolactin , suggesting that similar compounds could potentially be used in biological marker research.

Mécanisme D'action

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) is a novel κ-opioid receptor (KOR) antagonist with high affinity for human (3 nM), rat (21 nM), and mouse (22 nM) KOR . This compound has a ∼20-fold reduced affinity for human μ-opioid receptors (MORs; Ki = 64 nM), and negligible affinity for δ-opioid receptors .

Propriétés

IUPAC Name |

N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S2/c1-18-16(22)14-8-11-25-17(14)19-15(21)12-4-6-13(7-5-12)26(23,24)20-9-2-3-10-20/h4-8,11H,2-3,9-10H2,1H3,(H,18,22)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQQBTWZEHMSIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2553885.png)

![tert-butyl (3S,4S)-3-hydroxy-4-[methyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinoline-1-carboxylate](/img/structure/B2553886.png)

![4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2553890.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2553891.png)

![(E)-2-(4-chlorophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2553894.png)

![(E)-N'-{4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonyl}-N,N-dimethylmethanimidamide](/img/structure/B2553895.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2553903.png)

![Methyl 3-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-amido]-4-methylbenzoate](/img/structure/B2553907.png)